(2S)-4-Cyclopentyl-2-methylbutanoic acid
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Overview
Description
The compound “(2S)-4-Cyclopentyl-2-methylbutanoic acid” is a type of amino acid. Amino acids are organic compounds that combine to form proteins. They are essential for life and perform a variety of functions in organisms .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic chemistry reactions. For example, the synthesis of certain amino acids can involve Grignard reactions, which involve the reaction of an organomagnesium compound with a carbonyl compound .Molecular Structure Analysis
The molecular structure of a compound like “(2S)-4-Cyclopentyl-2-methylbutanoic acid” would likely involve a cyclopentyl group (a five-membered carbon ring), a carboxylic acid group (-COOH), and a methyl group (-CH3) attached to a carbon backbone .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, the carboxylic acid group can participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(2S)-4-Cyclopentyl-2-methylbutanoic acid” would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups present can influence properties like solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like “(2S)-4-Cyclopentyl-2-methylbutanoic acid” could involve further studies on its synthesis, properties, and potential applications. For example, it could be studied for its potential use in pharmaceuticals or as a building block for more complex molecules .
properties
IUPAC Name |
(2S)-4-cyclopentyl-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(10(11)12)6-7-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDOAEOIFFZJBT-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-Cyclopentyl-2-methylbutanoic acid |
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